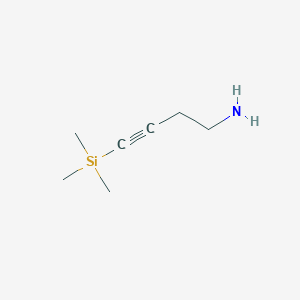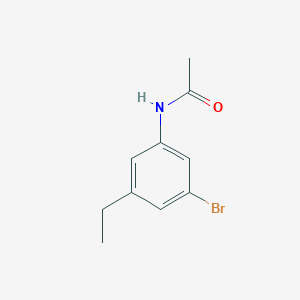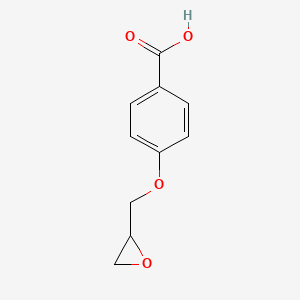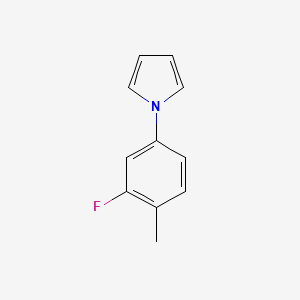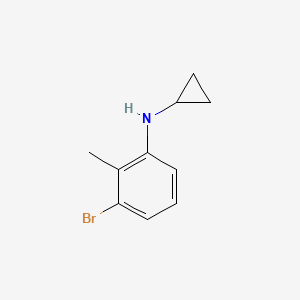
3-bromo-N-cyclopropyl-2-méthylaniline
Vue d'ensemble
Description
3-Bromo-N-cyclopropyl-2-methylaniline is an organic compound with the molecular formula C10H12BrN. It is characterized by the presence of a bromine atom attached to the benzene ring, a cyclopropyl group attached to the nitrogen atom, and a methyl group on the aniline ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology and Medicine
Pharmacological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Drug Development: Serves as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Employed in the synthesis of agrochemicals that protect crops from pests and diseases.
Mécanisme D'action
Target of Action
It’s known that this compound is often used as a reagent in organic synthesis . It’s likely that its targets are determined by the specific reactions it’s used in.
Mode of Action
The mode of action of 3-bromo-N-cyclopropyl-2-methylaniline is largely dependent on the specific reaction it’s involved in. For instance, it can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound can act as an organoboron reagent, undergoing transmetalation with a palladium (II) complex .
Biochemical Pathways
In the context of sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This process is crucial in the synthesis of various organic compounds.
Result of Action
The result of 3-bromo-N-cyclopropyl-2-methylaniline’s action is the formation of new organic compounds through reactions like the SM cross-coupling . The specific outcomes depend on the reaction conditions and the other reagents involved.
Analyse Biochimique
Biochemical Properties
3-Bromo-N-cyclopropyl-2-methylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 3-Bromo-N-cyclopropyl-2-methylaniline and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in biochemical pathways .
Cellular Effects
The effects of 3-Bromo-N-cyclopropyl-2-methylaniline on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Bromo-N-cyclopropyl-2-methylaniline exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can affect gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N-cyclopropyl-2-methylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-N-cyclopropyl-2-methylaniline can degrade into various byproducts, which may have different biological activities .
Dosage Effects in Animal Models
The effects of 3-Bromo-N-cyclopropyl-2-methylaniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage level leads to a significant change in biological activity .
Metabolic Pathways
3-Bromo-N-cyclopropyl-2-methylaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-Bromo-N-cyclopropyl-2-methylaniline is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of 3-Bromo-N-cyclopropyl-2-methylaniline is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For example, localization to the mitochondria may influence cellular respiration and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of N-cyclopropyl-2-methylaniline
Starting Material: N-cyclopropyl-2-methylaniline.
Reagent: Bromine (Br2).
Solvent: Acetic acid or chloroform.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired position on the aromatic ring.
-
Cyclopropylation of 3-bromo-2-methylaniline
Starting Material: 3-bromo-2-methylaniline.
Reagent: Cyclopropylamine.
Catalyst: Palladium on carbon (Pd/C).
Conditions: The reaction is conducted under hydrogenation conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of 3-bromo-N-cyclopropyl-2-methylaniline often involves large-scale bromination and cyclopropylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
Nucleophilic Substitution: Formation of N-cyclopropyl-2-methylaniline derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of dehalogenated or modified cyclopropyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylaniline: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.
N-Cyclopropyl-2-methylaniline:
3-Bromo-N-cyclopropylaniline: Similar structure but without the methyl group, leading to variations in its chemical behavior and uses.
Uniqueness
3-Bromo-N-cyclopropyl-2-methylaniline is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group on the aniline ring. This unique structure imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
3-bromo-N-cyclopropyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHKJMQBGVFZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270783 | |
| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245765-58-6 | |
| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245765-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline](/img/structure/B1319324.png)
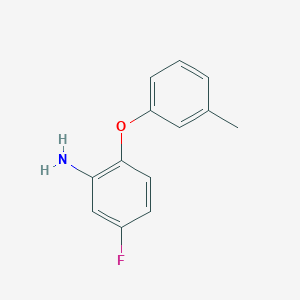
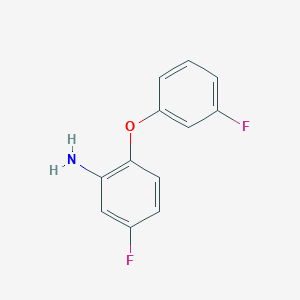
![N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319334.png)
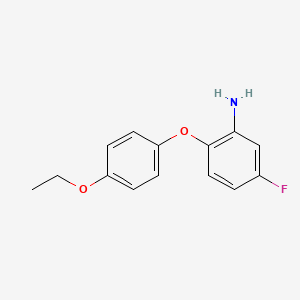
![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)
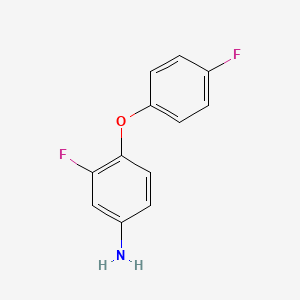
![N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319343.png)
